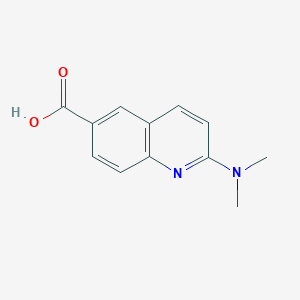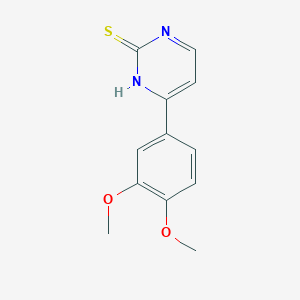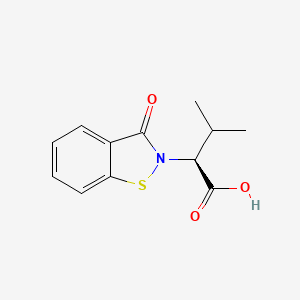
2-Cyclobutoxypyridine-4-carboxylic acid
Übersicht
Beschreibung
“2-Cyclobutoxypyridine-4-carboxylic acid” is a heterocyclic compound . It has a molecular weight of 193.2 and is commonly known as CBPC. It consists of a pyridine ring with a cyclobutane ring fused onto it.
Physical And Chemical Properties Analysis
“2-Cyclobutoxypyridine-4-carboxylic acid” is a powder . It is stored at a temperature of 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Cyclobutoxypyridine-4-carboxylic acid plays a significant role in organic synthesis. It can act as a building block for synthesizing complex organic compounds. Its carboxylic acid group is reactive and can undergo various chemical reactions such as esterification, amidation, and decarboxylation, which are crucial in the synthesis of pharmaceuticals, agrochemicals, and polymers .
Nanotechnology
In the realm of nanotechnology, this compound can be used to modify the surface of nanoparticles. The carboxylic acid group can bind to metal surfaces, aiding in the dispersion and stabilization of nanoparticles in various mediums. This is essential for creating nanocomposites with specific properties for use in electronics, catalysis, and materials science .
Polymers
2-Cyclobutoxypyridine-4-carboxylic acid finds applications in polymer chemistry as a monomer or an additive. It can be incorporated into polymer chains to alter their physical properties, such as thermal stability and solubility. Additionally, it can be used to create biodegradable polymers, contributing to sustainable materials development .
Medicine
Carboxylic acids, including derivatives like 2-Cyclobutoxypyridine-4-carboxylic acid, are often used as counterions in pharmaceutical salts to improve the solubility and bioavailability of drugs. They can also serve as intermediates in the synthesis of active pharmaceutical ingredients (APIs) .
Pharmacy
In pharmacy, 2-Cyclobutoxypyridine-4-carboxylic acid can be utilized to develop drug formulations. Its properties can help enhance the delivery and efficacy of medications. It can also be part of the excipients that ensure the stability and proper release of the drug .
Chemical Engineering
This compound is valuable in chemical engineering for process optimization. It can be used in the design of synthetic pathways and as a catalyst or reactant in various chemical reactions, contributing to the development of more efficient and eco-friendly industrial processes .
Environmental Science
2-Cyclobutoxypyridine-4-carboxylic acid may be involved in environmental science research, particularly in the study of biodegradation processes. Its breakdown products could be analyzed to understand their impact on ecosystems and to develop methods for mitigating pollution.
Biochemistry
In biochemistry, carboxylic acids like 2-Cyclobutoxypyridine-4-carboxylic acid are fundamental in studying metabolic pathways. They can be used as substrates or inhibitors in enzymatic reactions, helping to elucidate the mechanisms of biological processes and the development of biochemical assays .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-cyclobutyloxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)7-4-5-11-9(6-7)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGFTJROENGNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutoxypyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1453859.png)


![4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride](/img/structure/B1453863.png)

![N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B1453868.png)





![[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride](/img/structure/B1453879.png)
